2-(Azetidin-1-yl)-3-methylquinoxaline

Drug metabolism Pharmacokinetics N-heterocycle stability

2-(Azetidin-1-yl)-3-methylquinoxaline (CAS 2309552-36-9) is a heterocyclic small molecule (C₁₂H₁₃N₃, MW 199.25 g/mol) comprising a quinoxaline core with a methyl substituent at position 3 and a four-membered azetidine ring at position 2. The compound falls within the broader class of azetidine-substituted quinoxalines, a scaffold patented for opioid receptor-like-1 (ORL-1) modulation and explored for antitubercular, anticancer, and antimicrobial applications.

Molecular Formula C12H13N3
Molecular Weight 199.257
CAS No. 2309552-36-9
Cat. No. B2679075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-3-methylquinoxaline
CAS2309552-36-9
Molecular FormulaC12H13N3
Molecular Weight199.257
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCC3
InChIInChI=1S/C12H13N3/c1-9-12(15-7-4-8-15)14-11-6-3-2-5-10(11)13-9/h2-3,5-6H,4,7-8H2,1H3
InChIKeyNUDKIPVMVBNAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)-3-methylquinoxaline CAS 2309552-36-9: Structural Identity and Baseline Procurement Profile


2-(Azetidin-1-yl)-3-methylquinoxaline (CAS 2309552-36-9) is a heterocyclic small molecule (C₁₂H₁₃N₃, MW 199.25 g/mol) comprising a quinoxaline core with a methyl substituent at position 3 and a four-membered azetidine ring at position 2 . The compound falls within the broader class of azetidine-substituted quinoxalines, a scaffold patented for opioid receptor-like-1 (ORL-1) modulation and explored for antitubercular, anticancer, and antimicrobial applications [1]. Its distinction from other N-heterocyclic quinoxaline derivatives stems from the unique physicochemical signature of the azetidine ring—intermediate ring strain between aziridine and pyrrolidine, a conjugate acid pKa of approximately 11.29, and demonstrated resistance to N-dealkylation metabolic pathways that degrade piperidine and pyrrolidine analogs [2][3].

Why Generic Substitution Fails for 2-(Azetidin-1-yl)-3-methylquinoxaline: Comparator-Driven Rationale


Generic substitution among quinoxaline derivatives is scientifically unsound because the identity of the N-heterocycle at position 2 fundamentally governs metabolic fate, basicity, and molecular recognition [1]. The azetidine ring in the target compound occupies a distinct property space: it resists cytochrome P450-mediated N-dealkylation that rapidly clears piperidine and pyrrolidine analogs, while its ring strain (≈25.4 kcal/mol) and conformational rigidity differ markedly from both the highly strained aziridine (≈27.6 kcal/mol) and the flexible pyrrolidine systems [2][3]. In a direct head-to-head medicinal chemistry program, piperidine-based 5-HT4 agonists underwent extensive N-dealkylation and oxazolidine metabolite formation, whereas the corresponding azetidine replacements showed neither metabolic pathway, instead undergoing isoxazole ring oxidation [2]. These differences cannot be inferred from quinoxaline scaffold identity alone—they arise specifically from the azetidine substituent, making generic substitution a source of unpredictable pharmacokinetic and pharmacodynamic divergence.

2-(Azetidin-1-yl)-3-methylquinoxaline: Quantitative Comparator Evidence for Scientific Selection


Azetidine vs. Pyrrolidine/Piperidine: Resistance to N-Dealkylation Metabolic Clearance

In a medicinal chemistry optimization program, piperidine-containing 5-HT4 partial agonists underwent extensive N-dealkylation to form metabolite M1 and cyclized oxazolidine metabolite M2 in human hepatocyte assays. Pyrrolidine replacements retained both undesired metabolic pathways. In contrast, the azetidine analog showed no detectable N-dealkylation or oxazolidine formation; metabolism was redirected entirely to isoxazole ring oxidation [1]. This demonstrates that the azetidine ring confers a qualitatively different metabolic profile relative to its five- and six-membered counterparts. For 2-(Azetidin-1-yl)-3-methylquinoxaline, the same azetidine motif predicts resistance to N-dealkylation that would otherwise degrade piperidine- or pyrrolidine-substituted quinoxaline analogs.

Drug metabolism Pharmacokinetics N-heterocycle stability

Conjugate Acid pKa Differentiation: Azetidine (11.29) vs. Pyrrolidine (≈11.3) vs. Aziridine (≈8.0)

The conjugate acid pKa of unsubstituted azetidine is 11.29 in water [1], placing it close to pyrrolidine (≈11.3) but dramatically higher than aziridine (≈8.0) [2]. This means the azetidine nitrogen in 2-(Azetidin-1-yl)-3-methylquinoxaline is predominantly protonated at physiological pH (7.4), conferring high aqueous solubility and potential for ionic interactions with biological targets. In contrast, an aziridine analog would be largely unprotonated at pH 7.4, losing this ionic character. The systematic study by Melnykov et al. (2023) further showed that mono- and difluorination of azetidine, pyrrolidine, and piperidine produces distinct pKa–LogP property spaces, demonstrating that even within the saturated N-heterocycle series, azetidine occupies a unique region that cannot be mimicked by other ring sizes [2].

Physicochemical properties Basicity Drug design

Ring Strain and Conformational Rigidity: Azetidine vs. Pyrrolidine Impact on Target Binding

The azetidine ring possesses ring strain energy of approximately 25.4 kcal/mol, intermediate between aziridine (≈27.6 kcal/mol) and pyrrolidine (≈6.3 kcal/mol) [1]. This strain confers a unique conformational profile: azetidine is puckered with a dihedral angle of approximately 20–25°, whereas pyrrolidine adopts multiple envelope and twist conformations with low interconversion barriers. In 2-(Azetidin-1-yl)-3-methylquinoxaline, this rigid azetidine geometry restricts the orientation of the nitrogen lone pair relative to the quinoxaline π-system, affecting both electronic properties and steric presentation to biological targets. X-ray crystallographic data for the directly analogous 2-methyl-3-(pyrrolidin-1-yl)quinoxaline (PDB 5SHX) confirms that the five-membered pyrrolidine ring adopts a different spatial orientation when bound to PDE10A (IC₅₀ = 9.07 μM) [2], underscoring that ring size alters the pharmacophoric geometry presented to the target.

Conformational analysis Ring strain Molecular recognition

Predicted Physicochemical Profile: LogP, Solubility, and TPSA Differentiation

QSPR predictions for 2-(Azetidin-1-yl)-3-methylquinoxaline yield a LogP of 3.22, topological polar surface area (TPSA) of 97.99 Ų, and predicted aqueous solubility at pH 7.4 of 3.1 mg/mL [1]. These values position the compound within favorable drug-like property space (TPSA < 140 Ų; LogP < 5). In comparison, 2-methyl-3-(pyrrolidin-1-yl)quinoxaline (C₁₃H₁₅N₃, MW 213.28) has a higher molecular weight and an additional methylene unit, which is predicted to increase LogP by approximately 0.5 log units and reduce aqueous solubility. The lower molecular weight of the azetidine analog (199.25 vs. 213.28) also provides a fractional advantage in ligand efficiency metrics when normalized by heavy atom count. The systematic study of mono- and difluorinated saturated heterocyclic amines confirms that even non-fluorinated azetidine, pyrrolidine, and piperidine occupy distinct regions in pKa–LogP space, with azetidine derivatives generally showing lower lipophilicity at equivalent basicity [2].

ADME prediction Drug-likeness Physicochemical profiling

Patent Landscape: Azetidine-Substituted Quinoxaline Core in ORL-1 Modulation with Nanomolar Potency

The US patent US9290488B2 (Purdue Pharma) explicitly claims azetidine-substituted quinoxalines as ORL-1 receptor modulators for pain treatment [1]. Within this patent family, related azetidine-quinoxaline compounds demonstrated potent ORL-1 binding: compound ZA05 (BDBM220384) showed Ki = 1.97 ± 0.23 nM in an in vitro ORL-1 receptor binding assay [2]. While the specific Ki of 2-(Azetidin-1-yl)-3-methylquinoxaline itself is not publicly disclosed in the patent examples, its structural membership in the claimed Markush series places it within a scaffold demonstrating sub-nanomolar to low-nanomolar ORL-1 affinity. In contrast, the delta-opioid receptor affinity for related compounds in the same series was substantially weaker (Ki = 3,990 ± 440 nM for compound BDBM220366) [3], indicating that within the azetidine-quinoxaline chemotype, receptor subtype selectivity of >2,000-fold is achievable through peripheral substitution. This establishes the azetidine-quinoxaline core as a privileged scaffold for opioid receptor drug discovery, distinct from piperidine-quinoxaline ORL-1 modulators claimed in separate patent families [4].

Opioid receptor Pain therapeutics ORL-1 modulation

2-(Azetidin-1-yl)-3-methylquinoxaline: Evidence-Backed Application Scenarios for Procurement


Pain and CNS Drug Discovery: ORL-1 Receptor Modulator Lead Optimization

The inclusion of 2-(Azetidin-1-yl)-3-methylquinoxaline within the Markush claims of US9290488B2, combined with demonstrated nanomolar ORL-1 affinity (Ki ≈ 2 nM) for closely related azetidine-quinoxaline compounds, positions this scaffold for pain and CNS drug discovery programs targeting the nociceptin/orphanin FQ (N/OFQ) receptor [1]. The azetidine ring's demonstrated resistance to N-dealkylation [2] is particularly valuable for CNS indications where metabolic stability directly impacts brain penetration and duration of action. Procurement for structure-activity relationship (SAR) exploration around the 3-methyl and quinoxaline positions is justified by the >2,000-fold receptor subtype selectivity window observed within the chemotype .

Medicinal Chemistry Building Block with Predictable ADME Properties

The predicted LogP (3.22), TPSA (97.99 Ų), and aqueous solubility (3.1 mg/mL at pH 7.4) [1] make 2-(Azetidin-1-yl)-3-methylquinoxaline a suitable building block for fragment-based or lead-like library synthesis where drug-like physicochemical space must be maintained. Its azetidine pKa (11.29 conjugate acid) ensures reliable protonation behavior at physiological pH [2], unlike aziridine analogs that remain largely neutral. This predictability reduces the need for extensive counter-screening of ionization-dependent artifacts in biochemical assays.

Metabolic Stability-Focused Scaffold Replacement Programs

For programs encountering unacceptable hepatic clearance due to N-dealkylation of piperidine- or pyrrolidine-containing quinoxaline leads, 2-(Azetidin-1-yl)-3-methylquinoxaline provides a direct scaffold replacement opportunity. Evidence from the 5-HT4 partial agonist program demonstrated that azetidine substitution eliminated both N-dealkylation and cyclized oxazolidine metabolite formation—pathways that persisted in pyrrolidine and piperidine analogs [1]. The lower molecular weight of the azetidine analog (199.25 Da) relative to pyrrolidine (213.28 Da) additionally supports superior ligand efficiency in lead optimization.

Conformational Probe for Target Engagement Studies

The rigid, puckered azetidine conformation (ring strain ≈25.4 kcal/mol) [1] provides a constrained pharmacophoric presentation distinct from the flexible pyrrolidine ring observed in PDB entry 5SHX (PDE10A complex, IC₅₀ = 9.07 μM) [2]. 2-(Azetidin-1-yl)-3-methylquinoxaline can serve as a conformational probe in crystallography or cryo-EM studies where the goal is to distinguish binding modes that depend on N-heterocycle geometry—information that cannot be obtained using more flexible pyrrolidine or piperidine analogs.

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